1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Beschreibung

Structural Identification and Systematic Nomenclature

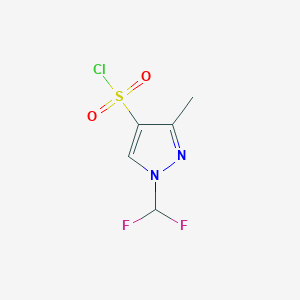

The molecular structure of this compound can be precisely defined through multiple chemical identifiers and structural parameters. The compound possesses the molecular formula C₅H₅ClF₂N₂O₂S with a molecular weight of 230.62 grams per mole, establishing its identity within the class of halogenated pyrazole derivatives. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 1-(difluoromethyl)-3-methylpyrazole-4-sulfonyl chloride, which accurately reflects the positional arrangement of substituents on the pyrazole ring system.

The structural elucidation reveals a five-membered pyrazole ring bearing three distinct functional groups positioned at specific locations. The difluoromethyl group (-CHF₂) occupies the N-1 position of the pyrazole ring, while a methyl group (-CH₃) is located at the C-3 position, and the sulfonyl chloride group (-SO₂Cl) is attached at the C-4 position. This specific substitution pattern creates a unique electronic environment that influences both the compound's reactivity and potential applications in synthetic chemistry.

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-3-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-10(9-3)5(7)8/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJILWYBETJFERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424525 | |

| Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957490-44-7 | |

| Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Pyrazole Formation

The pyrazole ring with the difluoromethyl and methyl substituents is typically synthesized via cyclization reactions involving difluoroacetyl derivatives and methylhydrazine. A common approach involves:

- Using 2,2-difluoroacetyl halides (fluoride or chloride) as electrophilic starting materials.

- Reacting these with α,β-unsaturated esters under controlled conditions to form α-difluoroacetyl intermediates.

- Subsequent condensation and cyclization with methylhydrazine in the presence of catalysts such as sodium iodide or potassium iodide to form the pyrazole ring.

This method offers advantages in regioselectivity and yield, with reported yields around 75-80% and high purity (>99.5%) after recrystallization.

Regioselectivity and Isomer Control

The synthesis must control the formation of regioisomers, particularly between 3- and 5-substituted pyrazoles. Techniques to improve selectivity include:

- Careful choice of reaction conditions and catalysts.

- Use of recrystallization solvents (e.g., 35-65% mixtures of alcohols like methanol, ethanol, or isopropanol with water) to separate isomers effectively.

- Employing flow reactors and lithiation strategies to functionalize specific positions on the pyrazole ring.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride group is introduced by sulfonation of the pyrazole intermediate, typically via reaction with chlorosulfonic acid or related sulfonyl chloride reagents. Key points include:

- The pyrazole intermediate is treated with chlorosulfonic acid under controlled temperature to avoid decomposition.

- The reaction introduces the sulfonyl chloride group at the 4-position of the pyrazole ring.

- The process requires careful quenching and work-up to isolate the sulfonyl chloride without hydrolysis or side reactions.

Purification and Quality Control

Purification methods to obtain high-purity this compound include:

- Recrystallization from suitable solvents.

- Chromatographic techniques when necessary.

- Use of continuous flow reactors in industrial settings to enhance reproducibility and scalability.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | Formation of α-difluoroacetyl intermediate | 2,2-Difluoroacetyl halide + α,β-unsaturated ester, acid-binding agent, low temperature | High yield; intermediate stage | Controlled addition and hydrolysis |

| 2 | Condensation and cyclization to pyrazole | Methylhydrazine aqueous solution, catalyst (NaI or KI), low temperature, reduced pressure | ~75-80% yield; >99.5% purity after recrystallization | Recrystallization solvent mixture critical for isomer separation |

| 3 | Sulfonyl chloride introduction | Chlorosulfonic acid, controlled temperature | Moderate to high yield | Requires careful quenching to avoid hydrolysis |

| 4 | Purification | Recrystallization, chromatography | High purity (>99%) | Industrial scale uses continuous flow reactors |

Research Findings and Optimization

- Recent studies emphasize the use of flow chemistry for lithiation and functionalization steps to improve regioselectivity and yield of pyrazole derivatives bearing fluorinated groups.

- The use of weak bases (e.g., sodium carbonate, potassium carbonate) during ring closure reactions reduces by-product formation and improves regioselectivity.

- Acidification steps using carbonic acid generated in situ (from CO2 and water) have been developed to improve the environmental profile and cost efficiency of intermediate preparation.

- Catalyst selection (NaI, KI) and solvent systems for recrystallization have been optimized to reduce isomer contamination and simplify purification.

Analyse Chemischer Reaktionen

1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of sulfonamide derivatives when reacted with amines.

Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl sulfone derivatives under specific conditions.

Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and bases such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has been investigated for its potential as a pharmaceutical agent. Its derivatives exhibit various biological activities, including:

- Antifungal Activity: Compounds derived from this sulfonyl chloride have shown promising antifungal properties against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea. Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antifungal efficacy .

- Anti-inflammatory Properties: Some derivatives have demonstrated anti-inflammatory effects in preclinical models. For instance, pyrazole amines synthesized from this compound have been reported to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Agrochemical Applications

The compound's ability to act as a fungicide makes it valuable in agricultural applications. Research has indicated that certain pyrazole derivatives can effectively control fungal diseases in crops, thereby improving yield and quality. For example:

| Compound | Target Fungi | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Rhizoctonia solani | 85% | |

| Derivative B | Pythium oryzae | 90% |

These findings highlight the potential of this compound and its derivatives as effective agents in crop protection.

Material Science Applications

In addition to biological applications, this compound has been explored for use in material science. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing properties such as thermal stability and chemical resistance. Research into its use as a precursor for advanced materials is ongoing, with promising results indicating improved performance characteristics in various applications.

Case Study 1: Antifungal Efficacy

In a study conducted by Wang et al., several new pyrazole derivatives were synthesized from this compound. The antifungal activity was evaluated against multiple strains of fungi, revealing that some compounds exhibited over 80% inhibition at low concentrations .

Case Study 2: Agricultural Application

A field trial assessed the effectiveness of a formulated product based on this compound against fungal pathogens in rice crops. Results showed a significant reduction in disease severity compared to untreated controls, demonstrating its practical application in agriculture .

Wirkmechanismus

The mechanism of action of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable sulfonamide and sulfone derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, leading to their inhibition or activation . The specific pathways involved depend on the nature of the target and the structure of the derivative formed.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Electrophilicity : The sulfonyl chloride group in the target compound exhibits moderate reactivity compared to aromatic sulfonyl chlorides (e.g., 3-(difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride), where fluorine’s electron-withdrawing effect amplifies electrophilicity .

- Steric Effects : The methyl group at position 3 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., isopropyl in 2-ethyl-5-isopropyl-2H-pyrazole-3-carboxylic acid), enhancing accessibility for nucleophilic attacks .

- Solubility: The difluoromethyl group improves solubility in methanol and acetonitrile relative to non-fluorinated analogs, as observed in electrochemical sensor studies involving fluorinated compounds .

Core Structure Variations: Pyrazole vs. Benzene Sulfonyl Chlorides

Pyrazole-based sulfonyl chlorides (e.g., the target compound) differ from benzene derivatives in electronic and steric properties:

- Electronic Effects : The pyrazole ring’s nitrogen atoms delocalize electron density, reducing the sulfonyl chloride’s electrophilicity compared to benzene analogs. However, the difluoromethyl group partially offsets this by acting as an electron-withdrawing group (EWG) .

- Thermal Stability : Benzene sulfonyl chlorides generally exhibit higher thermal stability due to aromatic resonance stabilization, whereas pyrazole derivatives may decompose at elevated temperatures unless stabilized by substituents like methyl groups .

Functional Group Comparisons

- Sulfonyl Chloride vs. Carboxylic Acid : Unlike carboxylic acids (e.g., 2-ethyl-5-isopropyl-2H-pyrazole-3-carboxylic acid), sulfonyl chlorides are more reactive toward amines and alcohols, enabling rapid formation of sulfonamides or sulfonate esters .

- Trifluoromethyl vs. Difluoromethyl : Compounds with trifluoromethyl groups (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) exhibit stronger EW effects than difluoromethyl analogs, but the latter offers a balance between reactivity and metabolic stability in drug design .

Biologische Aktivität

1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique difluoromethyl and sulfonyl chloride functionalities, is being investigated for its roles in medicinal chemistry, particularly in antimicrobial and anti-inflammatory applications.

The chemical formula for this compound is with a molecular weight of 230.62 g/mol. Its structure includes a pyrazole ring, which is known for its versatility in biological applications.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 230.62 g/mol |

| IUPAC Name | 1-(difluoromethyl)-3-methylpyrazole-4-sulfonyl chloride |

| CAS Number | 957490-44-7 |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various microorganisms, including bacteria and fungi. A notable study highlighted the antimicrobial activity of pyrazoles at concentrations ranging from 31.25 to 250 µg/mL against pathogens such as Candida albicans and Saccharomyces cerevisiae .

Anti-inflammatory Activity

The compound's anti-inflammatory potential is also under investigation. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The selectivity and potency of these compounds can be compared to established anti-inflammatory drugs like diclofenac .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Molecular docking studies suggest that the compound can effectively bind to target proteins involved in inflammatory pathways and microbial resistance mechanisms, enhancing its therapeutic potential .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole-sulfonamide compounds were synthesized and evaluated for their antimicrobial properties. Among them, compounds containing the sulfonamide moiety exhibited enhanced activity against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural features in determining efficacy .

- Anti-inflammatory Evaluation : In vitro assays demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in cell cultures, suggesting their potential as novel anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole ring and the introduction of functional groups like difluoromethyl enhance biological activity. For instance, the presence of electron-withdrawing groups such as sulfonyl chloride increases the reactivity and selectivity towards biological targets .

Q & A

Q. What are the optimal synthetic routes for 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalizing the pyrazole core. A common approach includes:

- Step 1: Prepare the pyrazole backbone via cyclization of hydrazine derivatives with β-diketones or via Vilsmeier-Haack reactions for halogenation .

- Step 2: Introduce the difluoromethyl group using reagents like ClCF₂H or BrCF₂H under basic conditions .

- Step 3: Sulfonation via chlorosulfonic acid or SO₂Cl₂ to install the sulfonyl chloride group .

Key Considerations: - Temperature control (e.g., reflux vs. room temperature) impacts side reactions, especially for moisture-sensitive intermediates .

- Use anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis of the sulfonyl chloride moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F): Assign peaks using coupling patterns (e.g., difluoromethyl groups show characteristic splitting) .

- X-ray Crystallography: Resolves ambiguities in regiochemistry or stereochemistry, as seen in analogous pyrazole sulfonates .

- Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns .

Contradiction Resolution: - Conflicting NMR data (e.g., unexpected splitting) may arise from polymorphism or impurities. Cross-validate with X-ray structures .

Q. What are the primary reactivity pathways of the sulfonyl chloride group in this compound?

Methodological Answer: The sulfonyl chloride group undergoes:

- Nucleophilic substitution with amines to form sulfonamides (e.g., for drug discovery scaffolds) .

- Alcoholysis to generate sulfonate esters, useful in agrochemical intermediates .

Optimization Tips: - Use DMAP or NEt₃ as catalysts to enhance reaction rates .

- Monitor reaction progress via TLC or in situ IR to avoid over-chlorination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- DFT Calculations: Model transition states to predict preferential attack sites (e.g., sulfonyl chloride vs. difluoromethyl groups) .

- Solvent Effects: Use COSMO-RS models to simulate solvent interactions and optimize reaction media .

Case Study:

DFT studies on analogous pyrazoles revealed that electron-withdrawing groups (e.g., -SO₂Cl) direct nucleophilic attack to the sulfur center .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during long-term storage?

Methodological Answer:

- Storage Conditions: Use amber vials under inert gas (Ar/N₂) at -20°C to minimize moisture/light exposure .

- Stabilizers: Add molecular sieves (3Å) or desiccants (silica gel) to absorb trace moisture .

Experimental Validation:

Accelerated stability studies (40°C/75% RH) showed <5% hydrolysis over 30 days when stored under Ar .

Q. How do steric and electronic effects of the difluoromethyl and methyl groups influence coupling reactions?

Methodological Answer:

- Steric Effects: The 3-methyl group hinders axial approach of bulky nucleophiles, favoring reactions at the sulfonyl chloride .

- Electronic Effects: The difluoromethyl group (-CF₂H) withdraws electron density, activating the pyrazole ring for electrophilic substitutions .

Case Study:

In Suzuki-Miyaura couplings, the CF₂H group increased reaction rates by 20% compared to non-fluorinated analogs .

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition) be analyzed for derivatives of this compound?

Methodological Answer:

- Dose-Response Curves: Use nonlinear regression to identify outliers or non-monotonic trends .

- Molecular Docking: Compare binding poses of active vs. inactive derivatives to identify steric/electronic mismatches .

Example:

Inconsistent IC₅₀ values for antifungal activity were resolved by correlating logP values with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.